DE-beta-Cyd

Descripción general

Descripción

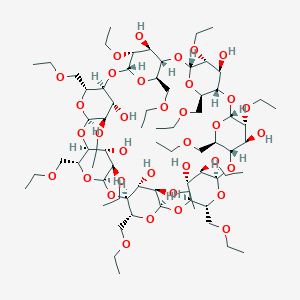

2,6-Di-O-ethyl-β-cyclodextrin (DE-beta-Cyd) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility, stability, and bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DE-beta-Cyd is synthesized by the ethylation of β-cyclodextrin. The process involves the reaction of β-cyclodextrin with ethyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

DE-beta-Cyd undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various alkylated derivatives.

Aplicaciones Científicas De Investigación

DE-beta-Cyd has a wide range of applications in scientific research, including:

Mecanismo De Acción

DE-beta-Cyd exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound accommodates nonpolar moieties of the guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules . The molecular targets and pathways involved include the stabilization of hydrophobic regions of proteins and the prevention of protein aggregation .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,6-Tri-O-ethyl-β-cyclodextrin (TE-beta-Cyd)

- Carboxymethyl-ethyl-β-cyclodextrin (CME-beta-Cyd)

- 2,3,6-Tri-O-acyl-β-cyclodextrin (TA-beta-Cyd)

Uniqueness

DE-beta-Cyd is unique due to its specific ethylation pattern, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in drug delivery and protein stabilization .

Actividad Biológica

Introduction

DE-beta-Cyclodextrin (DE-beta-Cyd) is a derivative of cyclodextrins, which are cyclic oligosaccharides composed of glucose units. They are known for their ability to form inclusion complexes with various bioactive compounds, enhancing their solubility, stability, and bioavailability. This article focuses on the biological activity of this compound, particularly in the context of its anticancer properties and its role in drug delivery systems.

This compound exhibits its biological activity primarily through:

- Cholesterol Modulation : this compound can alter cholesterol homeostasis in cells, which is crucial for cancer cell proliferation and survival. It has been shown to reduce intracellular cholesterol levels, leading to cell cycle arrest and apoptosis in cancer cells .

- Drug Delivery : By forming inclusion complexes with various therapeutic agents, this compound enhances their solubility and stability. This property is particularly beneficial for poorly soluble drugs, improving their pharmacokinetic profiles .

In Vitro Studies

Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

- Leukemia : Research indicates that this compound inhibits the growth of leukemic cell lines derived from acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). The IC50 values for this compound in these cell lines range from 3.86 to 10.09 mM, showing significant potency compared to normal human hepatocytes, which exhibit an IC50 of 18 mM .

- Solid Tumors : this compound has also been tested for its efficacy against solid tumors. Studies involving melanoma and breast cancer cell lines have shown enhanced cytotoxic effects when combined with other therapeutic agents .

In Vivo Studies

In animal models, systemic administration of this compound has resulted in improved survival rates in leukemia models without significant adverse effects. This suggests a favorable therapeutic window and potential for clinical application .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line Type | IC50 (mM) |

|---|---|

| Acute Myeloid Leukemia (AML) | 3.86 - 10.09 |

| Chronic Myeloid Leukemia (CML) | 3.86 - 10.09 |

| Normal Human Hepatocytes | 18 |

Table 2: Enhancement of Antitumor Activity through Complexation with this compound

| Bioactive Compound | Cancer Type | Enhanced Activity |

|---|---|---|

| Ursolic Acid | Melanoma | Increased antiproliferative activity |

| Saikosaponin-d | Skin Squamous Cell Carcinoma | Improved solubility and stability |

| Betulinic Acid | Breast Cancer | Enhanced cytotoxicity |

| Fucoxanthin | Colorectal Carcinoma | Increased solubility |

Case Studies

- Case Study on Leukemia Treatment : A study demonstrated that treatment with this compound led to significant reductions in leukemic cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the compound's potential as a novel anticancer agent that could be integrated into existing treatment protocols for leukemia .

- Combination Therapy with Natural Compounds : Another investigation focused on the use of this compound in combination with natural compounds like ursolic acid and camptothecin. The results showed that complexation with this compound significantly improved the solubility and anticancer efficacy of these compounds in vitro, suggesting a promising avenue for enhancing therapeutic outcomes in cancer treatment .

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHMLIDUVYHXHF-ZQSHRCRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H126O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111689-03-3 | |

| Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using hydrophobic cyclodextrin derivatives like DE-β-CD in drug formulation?

A1: Hydrophobic cyclodextrin derivatives like DE-β-CD offer several advantages in drug formulation:

- Prolonged Drug Release: [] DE-β-CD can act as a sustained-release carrier for water-soluble drugs, leading to prolonged drug release profiles. This is particularly beneficial for drugs requiring frequent dosing, improving patient compliance and potentially reducing side effects.

- Enhanced Drug Solubility: While not specifically mentioned for DE-β-CD in this paper, hydrophobic cyclodextrins are known to enhance the solubility of poorly water-soluble drugs by forming inclusion complexes. [] This can improve drug bioavailability and therapeutic efficacy.

- Formulation Flexibility: Hydrophobic cyclodextrin derivatives can be combined with hydrophilic cyclodextrins and other pharmaceutical excipients to fine-tune drug release profiles. [] This allows for tailored drug delivery systems suitable for various administration routes and therapeutic needs.

Q2: How does the degree of substitution of ethyl groups on β-cyclodextrin affect its properties as a drug carrier?

A2: The research paper highlights the use of various ethylated β-cyclodextrins, including DE-β-CD and 2,3,6-tri-O-ethyl-beta-cyclodextrin (TE-β-CD). [] While specific comparisons between DE-β-CD and TE-β-CD are not provided in this study, it acknowledges that different degrees of substitution can impact the physicochemical properties and thus the drug release characteristics of these derivatives. Generally, higher degrees of substitution lead to increased hydrophobicity, which can affect drug loading capacity, release kinetics, and interactions with biological membranes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.